molecular formula C21H19N3O6S B2853362 2-(1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione CAS No. 1809489-53-9

2-(1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Cat. No.: B2853362
CAS No.: 1809489-53-9
M. Wt: 441.46
InChI Key: WWVITMXNWBFBHK-UHFFFAOYSA-N
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Description

This compound features a central isoindoline-1,3-dione scaffold linked to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a methylsulfonylpropyl chain. The oxadiazole moiety is a heterocycle known for metabolic stability in medicinal chemistry, while the methoxyphenyl group enhances electron-donating effects.

Properties

IUPAC Name

2-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-29-14-9-7-13(8-10-14)18-22-19(30-23-18)17(11-12-31(2,27)28)24-20(25)15-5-3-4-6-16(15)21(24)26/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVITMXNWBFBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(CCS(=O)(=O)C)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the isoindoline-1,3-dione core but differ in substituents and heterocyclic systems:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol)
Target Compound 1,2,4-Oxadiazole with 4-methoxyphenyl and methylsulfonylpropyl Not provided Inferred higher
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) Triazolidine with C=S and phenyl substituent C23H18N4O2S 414.42
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (14) Triazolidine with C=S (no phenyl) C17H14N4O2S 338.38
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) Benzohydrazide-linked isoindoline with syn/anti CH3 C23H17N3O3 383.40
2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione 1,2,4-Oxadiazole with isopropyl group C14H13N3O3 271.27

Key Observations :

  • The target compound’s 1,2,4-oxadiazole distinguishes it from the triazolidine-based compounds in . Oxadiazoles generally exhibit greater metabolic stability than triazolidines.
Physical and Spectroscopic Properties
Compound Melting Point (°C) IR Features (cm⁻¹) Notable NMR Signals (δ, ppm)
13c >300 3437 (NH), 1785/1714 (C=O), 1217 (C=S) 2.50 (s, CH3), 7.15–8.19 (Ar-H), 9.45/11.54 (NH)
14 >300 3417–3271 (NH), 1781/1707 (C=O), 1222 (C=S) 2.35 (s, CH3), 7.48–8.35 (Ar-H), 8.04/8.35/10.31 (NH)
15 247–249 3330 (NH), 1781/1704 (C=O), 1672 (C=O) 2.56/2.64 (syn/anti CH3), 7.59–8.10 (Ar-H), 10.85 (NH)
Not provided Not available Not available

Key Observations :

  • High thermal stability (>300°C) in 13c and 14 correlates with rigid triazolidine-thioxo systems. The target compound’s melting point may vary based on sulfonyl group flexibility.
  • The C=S stretch (~1220 cm⁻¹) in 13c and 14 is absent in the target compound, which instead may show C-O/N stretches from oxadiazole.

Key Observations :

  • Lower yields for 13c and 14 (33–42%) suggest challenges in forming triazolidine-thioxo systems.

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